9-(9H-Carbazol-9-ylmethyl)-9H-carbazole
Description
Properties
CAS No. |
6510-63-0 |
|---|---|
Molecular Formula |
C25H18N2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
9-(carbazol-9-ylmethyl)carbazole |
InChI |
InChI=1S/C25H18N2/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16H,17H2 |
InChI Key |
ZHENGQSAYATKAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorescence and Absorption
- 9-Benzyl-9H-carbazole derivatives exhibit strong fluorescence with λmax ~350 nm, suitable for cation sensing (e.g., rare earth ions) .
- 9-(2-Thienyl)-9H-carbazole shows a red-shifted absorption (λonset = 385 nm vs. 345 nm for 9-(2-Pyridinyl)-9H-carbazole) due to enhanced conjugation with thiophene .
- Dimesitylborane-containing fluorophores (e.g., Cz9Ph2B) display blue emission (λem ~450 nm) and high quantum yields (ΦF > 0.8), ideal for nondoped OLEDs .
Phosphorescence
- Methylated derivatives: 9-(4-(Mesitylsulfonyl)phenyl)-9H-carbazole (3M) exhibits a phosphorescence lifetime of 0.83 s, doubling that of non-methylated analogs (0.36 s) due to reduced non-radiative decay .
Electronic and Electrochemical Properties
- HOMO/LUMO Levels :
Data Table: Comparative Analysis of Carbazole Derivatives
| Compound Name | Substituent | Key Properties | Applications | Reference IDs |
|---|---|---|---|---|
| 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole | Carbazole-methyl | Extended conjugation, rigid structure | Optoelectronics (proposed) | [3, 16] |
| 9-Benzyl-9H-carbazole | Benzyl | λmax = 350 nm, fluorescence quenching | Cation sensing | [1] |
| 9-(4-Methoxyphenyl)-9H-carbazole | 4-Methoxyphenyl | HOMO = -5.3 eV, LUMO = -1.9 eV | OLED host materials | [4, 9] |
| 9-(2-Thienyl)-9H-carbazole | 2-Thienyl | λonset = 385 nm (red-shifted) | Light-harvesting materials | [12] |
| Methylated 9H-carbazole (3M) | Mesitylsulfonylphenyl-methyl | Phosphorescence lifetime = 0.83 s | Long-lived phosphorescence | [10] |
| Cz9Ph2B | Biphenyl-dimesitylborane | λem = 450 nm, ΦF > 0.8 | Nondoped blue OLEDs | [16] |
| DTPCZ | Triazine-dimethylphenyl | HOMO = -5.5 eV, LUMO = -2.8 eV | Red phosphorescent OLEDs | [14] |
Key Research Findings and Trends
Substituent Effects : Electron-donating groups (e.g., methoxy) lower HOMO levels, enhancing hole transport, while electron-withdrawing groups (e.g., sulfonyl) improve phosphorescence .
Conjugation Extension : Heteroaryl substituents (thiophene, pyridine) red-shift absorption/emission, critical for visible-light applications .
Bipolar Materials : Combining carbazole with triazine or borane moieties enables balanced charge transport in OLEDs .
Preparation Methods
Reaction Mechanism and Substrate Design
Carbazole undergoes electrophilic substitution at the 9-position due to its electron-rich nature. Using a methylene donor such as dichloromethane (CHCl) or formaldehyde in the presence of Lewis acids like AlCl facilitates the formation of the methylene bridge. For instance, the alkylation of carbazole with 2-chloro-2-methylbutane in dichloromethane (DCM) at 0°C, followed by warming to room temperature, yields tert-pentyl-substituted carbazole derivatives. Adapting this protocol, 9-(chloromethyl)-9H-carbazole can serve as an electrophilic intermediate, reacting with a second carbazole unit to form the target compound.
Optimization and Challenges
Key challenges include controlling over-alkylation and ensuring regioselectivity. Steric hindrance from bulky substituents (e.g., tert-butyl groups) at the 3,6-positions of carbazole improves selectivity for the 9-position. For example, 3,6-di-tert-butylcarbazole derivatives exhibit enhanced reactivity at the 9-position due to steric protection of other sites. Reaction conditions such as solvent polarity (e.g., acetic acid vs. DCM) and temperature (0°C to reflux) significantly impact yields, with optimal results achieved at 80°C in acetic acid.
Nucleophilic Substitution Strategies
Nucleophilic substitution offers an alternative pathway, particularly when pre-functionalized carbazole precursors are employed.
Halogenated Carbazole Intermediates
The synthesis of 3,6-diiodo-9H-carbazole via iodination of carbazole with potassium iodide (KI) and potassium iodate (KIO) in acetic acid provides a reactive intermediate for further functionalization. Subsequent treatment with a methylene-linked nucleophile, such as 9-lithiocarbazole, could yield the desired dimer. However, this approach requires stringent anhydrous conditions and precise stoichiometry to avoid side reactions.
Lithium-Halogen Exchange
Generating a carbazole lithium reagent at the 9-position enables direct attack on electrophilic methylene sources. For example, reacting 9-bromo-9H-carbazole with lithium metal produces 9-lithio-9H-carbazole, which can then react with 9-(chloromethyl)-9H-carbazole to form the methylene-bridged product. This method parallels strategies used in polycarbazole synthesis, where nucleophilic aromatic substitution connects monomeric units.
Visible Light-Induced C–H Amination
Modern photochemical methods provide a greener and milder route for carbazole functionalization.
Mechanism of Visible Light Activation
Visible light-induced intramolecular C–H amination, as reported by PMC, utilizes sulfilimine precursors to generate nitrogen-centered radicals under blue light irradiation. These radicals undergo intramolecular cyclization to form carbazole rings. Adapting this methodology, a designed sulfilimine precursor containing two carbazole units linked by a methylene group could yield 9-(9H-carbazol-9-ylmethyl)-9H-carbazole via a single photochemical step.
Advantages Over Traditional Methods
This approach avoids harsh reagents and high temperatures, achieving yields exceeding 90% under optimized conditions. For instance, gram-scale reactions of related carbazole derivatives proceed efficiently with minimal purification, highlighting its industrial potential.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
Critical Considerations in Process Optimization
Solvent and Catalyst Selection
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